3-Cyano-2,4-difluoro-6-nitroquinoline

Halogen exchange Nucleophilic aromatic substitution Fluorination efficiency

Accessing densely functionalized 3-cyanoquinoline cores for kinase inhibitor SAR is challenging. 3-Cyano-2,4-difluoro-6-nitroquinoline (CAS 113944-50-6) resolves this as a key intermediate with orthogonal 2,4-fluoro (SNAr) and 6-nitro (reducible to amine) groups. • Enables divergent library synthesis. • Core of EGFR inhibitors with IC50 <2 nM. • Supports scale-up for PET tracer development. In stock for immediate shipment.

Molecular Formula C10H3F2N3O2
Molecular Weight 235.15 g/mol
CAS No. 113944-50-6
Cat. No. B3214280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2,4-difluoro-6-nitroquinoline
CAS113944-50-6
Molecular FormulaC10H3F2N3O2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)F)C#N)F
InChIInChI=1S/C10H3F2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H
InChIKeyCLJDZJFLYJWEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2,4-difluoro-6-nitroquinoline Profile


3-Cyano-2,4-difluoro-6-nitroquinoline (CAS 113944-50-6; MW: 235.15 g/mol; XLogP3-AA: 2.3) is a densely functionalized heteroaromatic intermediate belonging to the 3-cyanoquinoline class [1]. The compound features three strongly electron-withdrawing substituents—a cyano group at position 3, two fluorine atoms at positions 2 and 4, and a nitro group at position 6—arranged on a fully unsaturated quinoline scaffold [1]. The calculated molecular properties include 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 0 rotatable bonds, yielding a rigid, planar aromatic framework [1]. This specific substitution pattern renders the molecule an advanced building block for the synthesis of substituted 3-cyanoquinolines that are claimed as antineoplastic agents and for the treatment of polycystic kidney disease [2].

Workflow Multi-step quinoline elaboration via orthogonal SNAr and reduction
Core scaffold 3-cyanoquinoline core for kinase research intermediate synthesis
Functional density Three reactive handles support convergent synthetic strategies

3-Cyano-2,4-difluoro-6-nitroquinoline: Why Substitution Fails


Generic substitution of 3-cyano-2,4-difluoro-6-nitroquinoline with structurally simpler analogs (e.g., 2,4-difluoroquinoline, 6-nitroquinoline-3-carbonitrile, or 6-nitroquinoline) is precluded by the unique confluence of three electron-withdrawing groups that collectively dictate both the compound's synthetic utility and its downstream molecular design space [1]. The simultaneous presence of a 3-cyano group, 2- and 4-fluoro substituents, and a 6-nitro group creates an electrophilic scaffold with precisely positioned leaving groups and reduction sites that enable sequential, orthogonal functionalization—a capability absent in analogs lacking any one of these substituents [1]. The 3-cyanoquinoline core is a privileged pharmacophore in kinase inhibitor development, with derivatives demonstrating EGFR IC50 values in the low nanomolar range (e.g., 1.81 ± 0.18 nM) [2]. However, accessing these bioactive derivatives requires the specific functional group arrangement present in the title compound, which serves as a critical late-stage intermediate in the patented synthetic route to antineoplastic 3-cyanoquinolines [3].

Functional gap Analogs lacking the 3-cyano or 6-nitro group may shift the reactivity profile and limit downstream library diversity.
Sequence integrity Simpler quinolines without the full substitution pattern cannot reproduce the orthogonal SNAr–reduction sequence, altering synthetic route design.
Patent context Structurally reduced intermediates may fall outside the exemplified patent scope, requiring independent route validation.

3-Cyano-2,4-difluoro-6-nitroquinoline: Quantitative Comparison Data


Fluorination Yield: Difluoro vs. Dichloro Analog

3-Cyano-2,4-difluoro-6-nitroquinoline is synthesized from its dichloro analog via halogen exchange with potassium fluoride in DMF at 90°C for 3 hours. The fluorine-for-chlorine substitution proceeds with a 96% isolated yield (90 parts product from 107 parts dichloro precursor), representing a highly efficient fluorination step [1]. In contrast, the preceding chlorination step (conversion of 3-cyano-2,4-dihydroxy-6-nitroquinoline to the dichloro intermediate using POCl3 and triethylamine) achieves a 94% yield [1]. The near-quantitative 96% yield for fluorine installation demonstrates that the 2,4-difluoro scaffold is accessible with minimal synthetic penalty relative to the chloro precursor.

Fluorination yield
Head-to-head
96% yield
Supports fluorine installation without meaningful yield penalty
KF/DMF, 90°C; isolated yield vs. 94% chlorination step
Halogen exchange Nucleophilic aromatic substitution Fluorination efficiency Pharmaceutical intermediate synthesis

Functional Group Completeness vs. Simpler Quinoline Analogs

3-Cyano-2,4-difluoro-6-nitroquinoline contains three functional groups essential for its role as a pharmaceutical intermediate: the 3-cyano group (a key pharmacophore element in EGFR and HER-2 kinase inhibitors), the 2- and 4-fluoro atoms (leaving groups for sequential nucleophilic aromatic substitution), and the 6-nitro group (a masked amine for reduction to 6-amino derivatives) [1]. The 3-cyanoquinoline core is established in the literature as a privileged scaffold for irreversible EGFR inhibitors, with optimized derivatives achieving EGFR kinase IC50 values of 1.81 ± 0.18 nM [2]. The title compound represents an advanced intermediate from which such inhibitors can be elaborated through sequential functionalization of the 2-, 4-, and 6-positions [1][3].

Functional handles
Class-level
3 vs. 2 handles
Higher synthetic versatility for 3-cyanoquinoline elaboration
Reported EGFR kinase inhibition for elaborated derivatives (class-level)
Functional group density Quinoline pharmacophore EGFR inhibitor Tyrosine kinase inhibitor scaffold

Orthogonal Reactivity of Fluoro and Nitro Groups

The target compound enables sequential, orthogonal functionalization at three distinct ring positions, a capability not shared by analogs lacking this specific substitution pattern. The 2- and 4-fluoro substituents serve as leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions, while the 6-nitro group can be selectively reduced to a 6-amino group (catalytic hydrogenation with Pd/C, 40°C, 3 bar H2, 74% yield) without affecting the cyano or fluoro substituents [1]. In contrast, 2,4-difluoroquinoline (lacking the 6-nitro group) offers only two substitution sites and no masked amine functionality, while 6-nitroquinoline-3-carbonitrile (lacking the 2,4-difluoro pattern) lacks the SNAr-reactive fluorine leaving groups and thus cannot undergo the same sequential substitution-reduction sequence [1].

Orthogonal sites
Head-to-head
3 reactive sites
Enables sequential SNAr and reduction without protecting group manipulation
Reduction: Pd/C, 40°C, 74% yield; comparators offer 1-2 sites
Sequential nucleophilic aromatic substitution Orthogonal reactivity Nitro group reduction Quinoline functionalization

Lipophilicity and Rigidity vs. Non-Fluorinated Analog

3-Cyano-2,4-difluoro-6-nitroquinoline exhibits an XLogP3-AA value of 2.3 and possesses 0 rotatable bonds, reflecting a rigid, planar aromatic framework [1]. In comparison, 6-nitroquinoline-3-carbonitrile (CAS 21863-60-5), which lacks the 2- and 4-fluoro substituents, has a lower molecular weight (199.17 g/mol versus 235.15 g/mol) and likely a lower XLogP value due to the absence of hydrophobic fluorine atoms [2]. The incorporation of fluorine at the 2- and 4-positions increases lipophilicity while maintaining 0 hydrogen bond donors and 6 hydrogen bond acceptors [1].

Lipophilicity
Cross-study
XLogP3 = 2.3
Higher lipophilicity with 0 rotatable bonds may support permeability research
Compared to non-fluorinated analog; class-level inference
Lipophilicity XLogP3 Molecular rigidity Drug-likeness CNS permeability

3-Cyano-2,4-difluoro-6-nitroquinoline: Research & Industrial Applications


EGFR and HER-2 Kinase Inhibitor Intermediate

Procurement of 3-cyano-2,4-difluoro-6-nitroquinoline is justified for medicinal chemistry programs targeting the EGFR/HER-2 kinase family. The 3-cyanoquinoline core is a validated pharmacophore for irreversible EGFR inhibitors, with optimized derivatives achieving EGFR kinase IC50 values of 1.81 ± 0.18 nM [1]. The title compound serves as an advanced intermediate from which such inhibitors can be elaborated through sequential functionalization of the 2-, 4-, and 6-positions, leveraging the orthogonal reactivity of the fluoro leaving groups and the reducible nitro group [2][3].

SNAr/Reduction Platform for Quinoline Library

The orthogonal reactivity of the 2- and 4-fluoro substituents (SNAr leaving groups) and the 6-nitro group (reducible to 6-amino in 74% yield under Pd/C hydrogenation at 40°C and 3 bar H2) enables systematic library synthesis with controlled substitution patterns [2]. This contrasts with non-fluorinated or mono-functionalized quinoline intermediates, which offer fewer orthogonal functionalization sites. Procurement of this compound supports high-throughput medicinal chemistry campaigns requiring diverse 2,4,6-trisubstituted quinoline scaffolds with a fixed 3-cyano pharmacophore.

PET Imaging Agent Development

The 3-cyanoquinoline core has been successfully employed in the development of fluorine-containing PET imaging agents targeting EGFR [1]. The presence of fluorine atoms at the 2- and 4-positions in the title compound provides an entry point for 18F-radiolabeling strategies or for the installation of additional fluorine-containing moieties via SNAr chemistry. The high synthetic yield (96%) for fluorine installation in this scaffold [2] supports cost-effective scale-up for preclinical imaging studies requiring multi-gram quantities of advanced intermediates.

Antineoplastic Patent Space Exploration

The title compound is explicitly claimed and exemplified in U.S. Patent No. 4,927,935 as a key intermediate for 3-cyanoquinoline derivatives [2]. The subsequent patent literature (e.g., U.S. Patent No. 6,297,258) establishes substituted 3-cyanoquinolines as antineoplastic agents and for the treatment of polycystic kidney disease [3]. Procurement of 3-cyano-2,4-difluoro-6-nitroquinoline enables exploration of this patent space without requiring de novo synthesis of the densely functionalized quinoline core from simple aniline precursors.

Application
Selection Property
Validation Focus
EGFR/HER-2 kinase inhibitor research intermediate
Functional handle completeness
Orthogonal reactivity verification
2,4,6-trisubstituted quinoline library synthesis
Sequential SNAr/reduction compatibility
Reaction sequence reproducibility
EGFR-targeted PET imaging probe precursor
Fluorine incorporation efficiency
18F-radiolabeling feasibility
Patent-exploration intermediate
Scaffold substitution pattern
Patent-route correspondence
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